molecular formula C11H7ClN2 B14040185 Vonoprazan fumarate impurity 13

Vonoprazan fumarate impurity 13

Cat. No.: B14040185
M. Wt: 202.64 g/mol
InChI Key: PQYYLWOGSSYCTG-UHFFFAOYSA-N
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Description

Vonoprazan fumarate impurity 13 is a chemical compound related to vonoprazan fumarate, a potassium-competitive acid blocker used in the treatment of acid-related disorders. This impurity is one of the many by-products formed during the synthesis of vonoprazan fumarate and is important for quality control and regulatory compliance in pharmaceutical manufacturing .

Preparation Methods

The preparation of vonoprazan fumarate impurity 13 involves several synthetic routes and reaction conditions. One method includes reacting a compound shown in formula IV with a compound shown in formula VI to obtain a compound shown in formula VII. This is followed by a hydrolysis reaction under alkaline conditions to yield this compound . The process is characterized by mild reaction conditions, environment-friendly practices, and high yield, making it suitable for industrial production .

Chemical Reactions Analysis

Vonoprazan fumarate impurity 13 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Properties

Molecular Formula

C11H7ClN2

Molecular Weight

202.64 g/mol

IUPAC Name

2-chloro-3-isocyano-5-phenyl-1H-pyrrole

InChI

InChI=1S/C11H7ClN2/c1-13-10-7-9(14-11(10)12)8-5-3-2-4-6-8/h2-7,14H

InChI Key

PQYYLWOGSSYCTG-UHFFFAOYSA-N

Canonical SMILES

[C-]#[N+]C1=C(NC(=C1)C2=CC=CC=C2)Cl

Origin of Product

United States

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